molecular formula C12H22ClNO4S B2883723 Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2155853-00-0

Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate

Cat. No.: B2883723
CAS No.: 2155853-00-0
M. Wt: 311.82
InChI Key: CHKJGJHEXRJFCO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a specialized chemical intermediate of significant value in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a piperidine ring, a common feature in bioactive molecules, protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and allows for selective deprotection during synthetic sequences . The key reactive handle is the chlorosulfonyl moiety, which is highly electrophilic and readily participates in nucleophilic substitution reactions, particularly with amines, to form sulfonamide linkages . This capability makes it a versatile building block for the synthesis of more complex target molecules. The primary research application of this compound is as a precursor in the design and development of potential therapeutic agents. Sulfonamide-functionalized piperidines are frequently explored in drug discovery for their ability to interact with biological targets, and compounds with similar backbones have been investigated as intermediates for novel bifunctional compounds, such as proteolysis targeting chimeras (PROTACs), which are designed to degrade disease-causing proteins . The reactive chlorosulfonyl group allows researchers to efficiently conjugate the piperidine scaffold to various other molecular entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is essential for qualified researchers to handle this material with extreme care in a well-ventilated laboratory, using appropriate personal protective equipment. The compound should be stored under an inert atmosphere at low temperatures, typically between -20°C to 2-8°C, to maintain its stability and reactivity over time .

Properties

IUPAC Name

tert-butyl 4-(2-chlorosulfonylethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-10(5-8-14)6-9-19(13,16)17/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKJGJHEXRJFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155853-00-0
Record name tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
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Biological Activity

Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate, also known as tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H18ClNO4S
  • Molecular Weight : 283.77 g/mol
  • CAS Number : 782501-25-1
  • Melting Point : 82.0°C to 85.0°C

The biological activity of this compound primarily involves its interaction with various cellular pathways. Research indicates that compounds containing a piperidine moiety can inhibit specific proteins involved in cell signaling pathways, particularly those related to cancer and inflammation.

Key Pathways Affected:

  • Raf-MEK-ERK Pathway : This pathway is crucial in cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth.
  • PI3K-Akt Pathway : Involvement in cell survival and metabolism makes this pathway a target for anticancer therapies.

Biological Activity Overview

The compound exhibits several biological activities, including:

  • Anticancer Activity : Initial studies suggest that this compound may inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (SW480) cancers. The compound's IC50 values indicate significant cytotoxicity against these cell lines.
Cell LineIC50 Value (μM)Reference
MCF-74.363
SW480Not Determined
  • Inhibition of CDC42 : This compound has been identified as a potential inhibitor of CDC42, a protein involved in regulating the cytoskeleton and cellular morphology. Inhibiting CDC42 can lead to altered cell motility and invasion, which is beneficial in cancer therapy .

Case Studies

Several studies have highlighted the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Study on CDC42 Inhibitors :
    • A study evaluated various CDC42 inhibitors for their anticancer properties, revealing that modifications to the piperidine structure could enhance potency against cancer cell lines . The findings suggest that tert-butyl derivatives may be effective in targeting similar pathways.
  • Cytotoxicity Assessment :
    • Research conducted on related piperidine compounds demonstrated significant cytotoxic effects against multiple cancer types. For instance, compounds similar in structure exhibited IC50 values ranging from low micromolar to sub-micromolar concentrations against various tumor cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
This compound 2-(chlorosulfonyl)ethyl C₁₂H₂₂ClNO₄S 311.83 Chlorosulfonyl
Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate 2-(chlorosulfonyl)-1-cyanoethyl Not provided 336.80 Chlorosulfonyl, Cyano
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-methylphenyl C₁₇H₂₅NO₂ 275.39 Methylphenyl
Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate 3-chlorobenzyl C₁₇H₂₄ClNO₂ 309.83 Chlorobenzyl
Tert-butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate 2-(1H-indazol-1-yl)ethyl Not provided Not provided Indazole

Key Observations :

  • The chlorosulfonyl group in the target compound distinguishes it from analogs with aromatic (e.g., methylphenyl, chlorobenzyl) or heterocyclic (e.g., indazole) substituents. This group enhances electrophilicity, making the compound reactive toward amines or alcohols .
  • The cyano-substituted analog (MW 336.80) exhibits increased molecular weight due to the additional nitrile group, which may influence solubility and stability .

Key Observations :

  • The target compound’s synthesis likely parallels methods for tert-butyl piperidine derivatives, such as alkylation (e.g., NaH in DMF for indazole derivatives ) or low-temperature lithiation (e.g., sec-butyllithium at -78°C for chloro-oxoethyl analogs ).
  • Carbamate formation via di-tert-butyl carbonate and Et₃N in aqueous dioxane achieves high yields (86%) for aliphatic substituents , suggesting a viable route for introducing the tert-butyl group in the target compound.

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. For example, coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane are used to introduce the chlorosulfonyl group . Critical parameters include anhydrous conditions, controlled temperature (e.g., room temperature for coupling steps), and solvent choice (e.g., tetrahydrofuran for Grignard reactions). Purification via silica gel column chromatography ensures high purity, with yields optimized by monitoring reaction progress using TLC or HPLC .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and sulfonyl chloride signals. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy can confirm functional groups like sulfonyl chloride (S=O stretches at ~1350–1150 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies by exposing the compound to stressors like heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC to quantify impurities. For hydrolytic stability, dissolve the compound in buffered solutions (pH 1–10) and track sulfonyl chloride hydrolysis using ¹H NMR .

Q. What safety protocols are recommended during synthesis and handling?

Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to potential respiratory and dermal toxicity (Category 4). In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Store in airtight containers at RT, away from moisture .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

Employ Design of Experiments (DoE) to evaluate variables like reagent stoichiometry, temperature, and solvent polarity. For example, increasing DMAP concentration (0.1–0.3 eq) enhances coupling efficiency. Switching to acetonitrile as a solvent may improve sulfonation kinetics. Real-time monitoring via in-situ IR or Raman spectroscopy allows rapid adjustments .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Unexpected peaks may arise from residual solvents, diastereomers, or degradation. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. High-Resolution Mass Spectrometry (HRMS) can differentiate between isobaric impurities. If stereochemical inconsistencies occur, compare experimental optical rotation with computational predictions (e.g., DFT) .

Q. What strategies stabilize the compound if it is sensitive to hydrolysis?

Lyophilize the compound to remove residual moisture. Store under inert gas (argon) with molecular sieves. During reactions, use aprotic solvents (e.g., DMF) and avoid aqueous workup unless necessary. Alternatively, replace the sulfonyl chloride with a stable prodrug (e.g., sulfonamide) until activation is required .

Q. How can binding affinity to biological targets be evaluated methodologically?

Use surface plasmon resonance (SPR) to measure real-time interactions with proteins. Radiolabeled ligand displacement assays (e.g., ³H or ¹²⁵I) quantify IC₅₀ values. For enzyme targets, perform kinetic assays (e.g., fluorescence-based) to determine inhibition constants (Kᵢ) .

Q. How do structural modifications to the piperidine or sulfonyl groups alter reactivity?

Compare analogues using computational tools (e.g., molecular docking, DFT). For example, replacing the tert-butyl group with a benzyl moiety increases lipophilicity (logP +1.2), affecting membrane permeability. Sulfonate esters may reduce electrophilicity, delaying hydrolysis rates .

Q. What precautions mitigate risks during exothermic reactions (e.g., sulfonation)?

Use jacketed reactors with temperature control (±2°C). Add reagents dropwise to avoid thermal runaway. Monitor with in-line thermocouples and pressure sensors. For scale-up, conduct reaction calorimetry to determine adiabatic temperature rise .

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